alpha-apo-Oxytetracycline
alpha-apo-Oxytetracycline
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
α-apo-oxytetracycline (oxytetracycline related compound D) is an oxytetracycline metabolite which forms most readily in acidic and basic media rather than relatively neutral environments.
α-apo-oxytetracycline (oxytetracycline related compound D) is an oxytetracycline metabolite which forms most readily in acidic and basic media rather than relatively neutral environments.
Brand Name:
Vulcanchem
CAS No.:
18695-01-7
VCID:
VC0030337
InChI:
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15-,18-,20-/m0/s1
SMILES:
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O
Molecular Formula:
C22H22N2O8
Molecular Weight:
442.4 g/mol
alpha-apo-Oxytetracycline
CAS No.: 18695-01-7
Cat. No.: VC0030337
Molecular Formula: C22H22N2O8
Molecular Weight: 442.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards α-apo-oxytetracycline (oxytetracycline related compound D) is an oxytetracycline metabolite which forms most readily in acidic and basic media rather than relatively neutral environments. |
|---|---|
| CAS No. | 18695-01-7 |
| Molecular Formula | C22H22N2O8 |
| Molecular Weight | 442.4 g/mol |
| IUPAC Name | (3S,4S,5S)-4-[(1R)-4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl]-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide |
| Standard InChI | InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15-,18-,20-/m0/s1 |
| Standard InChI Key | DRKMHDAKULCOKQ-MLZJRGSSSA-N |
| Isomeric SMILES | CC1=C2C=CC=C(C2=C(C3=C1[C@H](OC3=O)[C@H]4[C@@H](C(=C(C(=O)[C@H]4O)C(=O)N)O)N(C)C)O)O |
| SMILES | CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O |
| Canonical SMILES | CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O |
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